Isopropyl trifluoroacetate

Thermal stability Gas-phase kinetics Activation energy

Isopropyl trifluoroacetate (CAS 400-38-4) is a fluorinated alkyl ester derived from trifluoroacetic acid and isopropanol, with the molecular formula C5H7F3O2 and a molecular weight of 156.10 g/mol. The compound is a colorless, low-viscosity liquid with a boiling point of 73 °C at 749 mmHg and a density of 1.108 g/mL at 25 °C.

Molecular Formula C5H7F3O2
Molecular Weight 156.1 g/mol
CAS No. 400-38-4
Cat. No. B1294291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl trifluoroacetate
CAS400-38-4
Molecular FormulaC5H7F3O2
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3
InChIKeyASAXRKSDVDALDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Trifluoroacetate (CAS 400-38-4): Technical Baseline and Procurement Considerations


Isopropyl trifluoroacetate (CAS 400-38-4) is a fluorinated alkyl ester derived from trifluoroacetic acid and isopropanol, with the molecular formula C5H7F3O2 and a molecular weight of 156.10 g/mol . The compound is a colorless, low-viscosity liquid with a boiling point of 73 °C at 749 mmHg and a density of 1.108 g/mL at 25 °C . It is a member of the alkyl trifluoroacetate homologous series, which also includes the methyl, ethyl, and tert-butyl esters [1]. This compound is widely used as a trifluoroacetylating reagent in organic synthesis and as an intermediate in pharmaceutical and agrochemical manufacturing .

Trifluoroacetylation reagent for organic synthesis
Intermediate for pharmaceutical and agrochemical programs
GC-MS derivatization with documented retention index

Why Generic Substitution of Isopropyl Trifluoroacetate with Other Alkyl Trifluoroacetates Introduces Uncontrolled Process Variability


Generic substitution among alkyl trifluoroacetates is not chemically justifiable without explicit requalification. The alkyl moiety in CF3COOR esters dictates the ester's thermal stability, activation energy for decomposition, and hydrolytic reaction mechanism. Direct head-to-head studies comparing ethyl, isopropyl, and tert-butyl trifluoroacetates in the gas phase show that isopropyl trifluoroacetate exhibits an activation energy for thermal decomposition that is lowered by 4.7 kcal/mol relative to its non-fluorinated acetate counterpart, whereas the ethyl ester is lowered by only 3.8 kcal/mol [1]. Furthermore, the hydrolytic mechanism for isopropyl trifluoroacetate differs from both the methyl ester (BAC2 mechanism) and the tert-butyl ester (SN1 mechanism in mixed solvents), positioning the isopropyl ester in a mechanistically distinct region [2]. These fundamental differences in thermal behavior and solvolytic pathways preclude straightforward interchangeability.

Thermal stability profile differs from ethyl and tert-butyl esters due to alkyl branching; direct substitution may shift decomposition onset.
Hydrolytic mechanism is transitional (BAC2/SN1) vs. BAC2 for methyl ester; replacement may alter reaction pathway in protic media.
Retention index and volatility differ across the alkyl trifluoroacetate series, affecting GC method transfer.

Isopropyl Trifluoroacetate Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Thermal Decomposition Activation Energy: Isopropyl vs. Ethyl Trifluoroacetate vs. Non-Fluorinated Acetates

In a gas-phase thermal decomposition study directly comparing ethyl and isopropyl trifluoroacetates, isopropyl trifluoroacetate demonstrated a reduction in activation energy (Ea) of 4.7 kcal/mol relative to its non-fluorinated acetate counterpart [1]. The ethyl ester showed a smaller reduction of 3.8 kcal/mol under identical conditions [1]. This 0.9 kcal/mol difference between the two fluorinated esters directly quantifies the effect of α-methylation (branching) on thermal lability.

Activation Energy
Head-to-head
4.7 kcal/mol reduction vs. non-fluorinated acetate; ethyl ester: 3.8 kcal/mol
Branching increases thermal lability; supports process safety review
Gas-phase, 290–350 °C, direct comparison
Thermal stability Gas-phase kinetics Activation energy

Hydrolytic Mechanistic Divergence Among Alkyl Trifluoroacetates: Isopropyl Ester Occupies a Distinct Region

A systematic solvolysis study of four alkyl trifluoroacetates (methyl, ethyl, isopropyl, and tert-butyl) in water and deuterium oxide established that the isopropyl ester occupies a mechanistically distinct region between the BAC2 (acyl-oxygen fission) pathway of the methyl ester and the SN1 pathway of the tert-butyl ester [1]. The study aimed to locate the mechanistic change region using thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡, and ΔC‡p) and H2O/D2O rate ratios [1].

Hydrolysis Mechanism
Head-to-head
Transitional between BAC2 (methyl ester) and SN1 (tert-butyl ester)
Mechanistic shift may affect aqueous workup procedures
Solvolysis kinetics; H₂O/D₂O rate ratios
Hydrolysis mechanism BAC2 vs. SN1 Solvolysis kinetics

Kovats Retention Index on Non-Polar OV-101 Stationary Phase: Isopropyl Trifluoroacetate GC-MS Identification

For analytical method development and quality control, isopropyl trifluoroacetate has a documented Kovats retention index of 1051 on an OV-101 non-polar silicone capillary column [1]. This value enables unambiguous identification and differentiation from other trifluoroacetate esters in complex mixtures, particularly when used as a derivatization reagent for amino acids or phenolic compounds prior to GC analysis.

Retention Index
Reported
1051
Supports GC-MS method development and peak assignment
OV-101 column; J. Chromatogr. 1982
GC-MS Retention index Analytical derivatization

Isopropyl Trifluoroacetate: High-Value Application Scenarios Based on Verified Performance Evidence


Trifluoroacetylation Reagent Requiring Balanced Reactivity and Controlled Thermal Profile

Isopropyl trifluoroacetate is the preferred reagent for trifluoroacetylation reactions where thermal management is critical. As demonstrated by the 4.7 kcal/mol reduction in activation energy relative to non-fluorinated acetates [1], this compound offers enhanced reactivity while maintaining a thermal stability window that is 0.9 kcal/mol more favorable (in terms of activation energy reduction) than the ethyl ester [1]. This makes it suitable for exothermic trifluoroacetylation processes where the tert-butyl ester (which shows signs of thermal instability at room temperature [1]) would pose unacceptable safety or decomposition risks.

Pharmaceutical Intermediate Synthesis with Protic or Aqueous Workup Conditions

When designing synthetic routes that involve aqueous or protic workup conditions, isopropyl trifluoroacetate offers a defined hydrolytic behavior distinct from both methyl and tert-butyl esters. The mechanistically transitional nature of isopropyl trifluoroacetate hydrolysis [2] provides a predictable pathway for quenching or workup procedures. Unlike the tert-butyl ester, which follows an SN1 pathway in mixed solvents [2], the isopropyl ester avoids carbocation-mediated side reactions that can complicate product isolation in pharmaceutical intermediate manufacturing.

GC-MS Derivatization of Amino Acids for Isotope Ratio Mass Spectrometry (IRMS)

Isopropyl trifluoroacetate is validated as a derivatization reagent for amino acids prior to gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) analysis [3]. The documented Kovats retention index of 1051 on OV-101 columns [4] supports method development and peak identification. Critically, studies have shown that the kinetic isotope effect associated with this derivatization is reproducible and robust, enabling the application of correction factors for accurate δ13C analysis [3].

Fluorinated Building Block for Agrochemical and Pharmaceutical Research Programs

As a versatile trifluoromethyl-containing building block, isopropyl trifluoroacetate serves as a key intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications . The compound's trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to target molecules . Procurement at ≥98% purity (GC) ensures consistency across multi-step syntheses where trace impurities could cascade into off-target biological effects or regulatory complications.

Application
Selection Property
Validation Focus
Trifluoroacetylation reactions
Thermal stability and activation profile
Process safety assessment under elevated temperatures
Intermediate synthesis with protic workup
Hydrolytic mechanism predictability
Reaction pathway and byproduct analysis
GC-MS derivatization for IRMS
Retention index and isotope effect reproducibility
Method validation and peak identification
Fluorinated building block synthesis
Trifluoromethyl group incorporation
Purity and impurity profiling across synthesis steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.